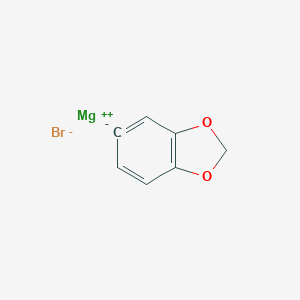
3,4-(メチレンジオキシ)フェニルマグネシウムブロミド
概要
説明
3,4-(Methylenedioxy)phenylmagnesium bromide, also known as MDPBM, is an organometallic compound used in organic synthesis as a reagent for the preparation of a variety of organic compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of natural products, including terpenoids, alkaloids, and other compounds.
科学的研究の応用
天然物の合成
3,4-(メチレンジオキシ)フェニルマグネシウムブロミド: は、さまざまな天然物の合成において重要な役割を果たすグリニャール試薬です。 注目すべき応用の一つは、(+)-パウロニン の全合成 にあり、そこでそれは重要な中間体として作用します . この化合物は、(+)-ビッタチンや(+)-マグノステリンCなどの他の複雑な分子の合成にも使用され、薬理学的に関連する構造を構築する際の汎用性を示しています .
高度な有機合成
有機合成の中間体として、この化合物は複雑な反応スキームに関与しています。 求電子試薬との反応性により、複雑な分子構造を構築することができ、これは新規医薬品や材料の開発においてしばしば必要とされます .
グリニャール反応
この化合物は、有機化学の基本的な反応の1つであるグリニャール反応の定番です。それは、分子骨格を拡張する重要なステップである、炭素-炭素結合を形成するために使用されます。 これは、薬効を向上させ、副作用を軽減するために薬物分子を改変することが不可欠な医薬品化学の分野で特に役立ちます .
化学における研究開発
R&Dにおいて、3,4-(メチレンジオキシ)フェニルマグネシウムブロミドは、新しい化学反応と経路を探求するために使用されます。 その使用は、複雑な分子の生産を合理化できる新規合成経路の発見につながる可能性があります .
材料科学における応用
このグリニャール試薬の反応性は、ユニークな特性を持つ新材料の開発のために、材料科学で利用できます。 さまざまな基質と反応する能力により、ポリマーや複合材料を作成するための貴重なツールとなっています .
教育目的
学術的な環境では、この化合物は、グリニャール反応、試薬の取り扱い、反応機構など、有機化学の重要な概念を教えるために使用されます。 それは、学生が理論的な原則を理解するのに役立つ実践的な例として役立ちます .
安全と取扱いの研究
その反応性のために、3,4-(メチレンジオキシ)フェニルマグネシウムブロミドの安全な取り扱いと保管に関する研究が不可欠です。 この研究は、化学者の安全と、輸送中および使用中の化合物の完全性を確保するために不可欠です .
環境影響調査
この化合物の環境影響に関する調査は、特にその反応性と潜在的な毒性を考えると重要です。 さまざまな環境条件におけるその挙動を理解することは、安全な廃棄方法を開発し、負の影響を軽減するために不可欠です .
Safety and Hazards
3,4-(Methylenedioxy)phenylmagnesium bromide is highly flammable and harmful if swallowed . It may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
作用機序
Target of Action
3,4-(Methylenedioxy)phenylmagnesium bromide is primarily used as a reagent in organic synthesis .
Mode of Action
As a Grignard reagent, 3,4-(Methylenedioxy)phenylmagnesium bromide is highly reactive . It can act as a nucleophile, attacking electrophilic carbon atoms present in organic substrates . This allows for the formation of carbon-carbon bonds, a key step in many organic synthesis reactions .
Biochemical Pathways
Instead, it is used in the laboratory to synthesize complex organic molecules, including those that may play roles in various biochemical pathways .
Result of Action
The primary result of the action of 3,4-(Methylenedioxy)phenylmagnesium bromide is the formation of new organic compounds. For example, it has been used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .
特性
IUPAC Name |
magnesium;5H-1,3-benzodioxol-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRLIDQAFFVFCV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17680-04-5 | |
| Record name | 17680-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3,4-(Methylenedioxy)phenylmagnesium bromide in the synthesis of SM-11044?
A: 3,4-(Methylenedioxy)phenylmagnesium bromide plays a crucial role in incorporating the 3,4-dihydroxyphenyl moiety present in SM-11044. This moiety is essential for the molecule's interaction with its biological target. In the synthesis described , 3,4-(Methylenedioxy)phenylmagnesium bromide reacts with carbon-14 labeled carbon dioxide to yield [carboxyl 14C] 3,4-methylenedioxy benzoic acid, which is further modified to ultimately produce the desired labeled SM-11044.
Q2: How is 3,4-(Methylenedioxy)phenylmagnesium bromide utilized in the synthesis of carbon-14 labeled safrole?
A: This Grignard reagent serves as a key building block for constructing the safrole backbone. The process involves reacting 3,4-(Methylenedioxy)phenylmagnesium bromide with vinyl bromide in the presence of a catalytic amount of FeCl3 . This reaction forms a new carbon-carbon bond, leading to the formation of [1′-14C] safrole. Utilizing the labeled reagent allows for the tracking and study of safrole's metabolic fate in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




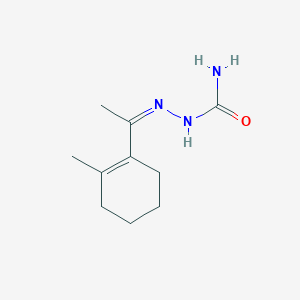


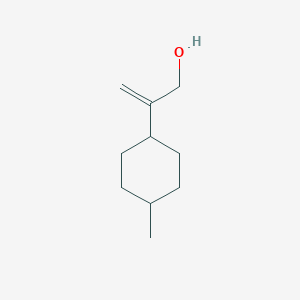

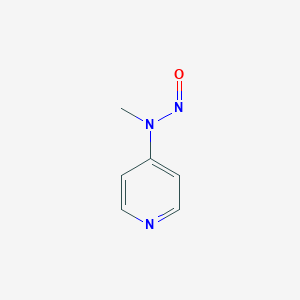

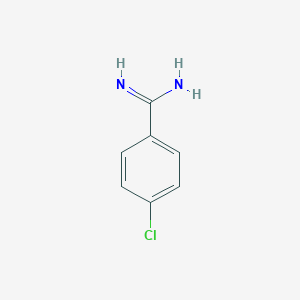


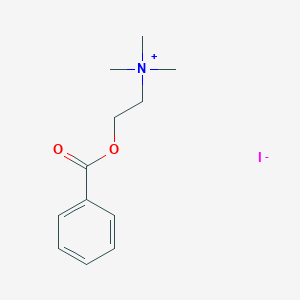
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
